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1-O-Caffeoylglucose

Metabolomics Dietary polyphenol profiling Natural product authentication

Researchers conducting berry metabolomics face peak misassignment when using incorrect caffeoylglucose isomers. 1-O-Caffeoylglucose (CAS 14364-08-0) is the predominant isomer in edible berries and the only biochemically active acyl donor (ΔG°′ = -35.7 kJ mol⁻¹) for chlorogenic acid biosynthesis. • Authentic LC-MS reference standard for berry phenolic profiling • Essential substrate for chlorogenic acid biosynthesis enzyme assays • DPPH IC₅₀ 37.7-93.25 μM for antioxidant SAR studies Supplied at ≥98% purity (HPLC), identity confirmed by NMR and LC-MSⁿ.

Molecular Formula C15H18O9
Molecular Weight 342.30 g/mol
CAS No. 14364-08-0
Cat. No. B170168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-O-Caffeoylglucose
CAS14364-08-0
Synonymsb-D-Glucopyranose, 1-[3-(3,4-dihydroxyphenyl)-2-propenoate]
Molecular FormulaC15H18O9
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(23-10)24-11(19)4-2-7-1-3-8(17)9(18)5-7/h1-5,10,12-18,20-22H,6H2/b4-2+
InChIKeyWQSDYZZEIBAPIN-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-O-Caffeoylglucose (CAS 14364-08-0): Sourcing Guide & Structural Identity for Hydroxycinnamic Acid Research


1-O-Caffeoylglucose (CAS 14364-08-0, molecular formula C₁₅H₁₈O₉, MW 342.30 g/mol) is a phenylpropanoid glucose ester belonging to the hydroxycinnamic acid glycoside class [1]. It is formed by esterification of caffeic acid with glucose at the anomeric C1 position, yielding a 1-O-β-acyl acetal structure that distinguishes it from the ether-linked O-glycosidic isomers (3-O- and 4-O-caffeoylglucosides) [2]. The compound has been identified in numerous plant species, including berry fruits, Solanaceae vegetables, and coffee, where it serves both as a storage form of caffeic acid and as an activated biosynthetic intermediate [3][4]. Its primary demonstrated bioactivity is free radical scavenging, with DPPH IC₅₀ values reported between 37.7 and 93.25 μM depending on the assay system and compound source [5][6].

Why 1-O-Caffeoylglucose Cannot Be Interchanged with Chlorogenic Acid or Other Caffeoyl Glucose Regioisomers


Ten regio- and stereoisomers of caffeoylglucose exist, each yielding distinct LC-MSⁿ fragmentation spectra and retention times, and only the 1-O-isomer functions as a glucose ester at the anomeric carbon rather than as an ether-linked O-glycoside [1]. This structural distinction has profound consequences: the 1-O-β-acyl acetal bond possesses a group transfer potential (ΔG°′ = −35.7 kJ mol⁻¹) comparable to coenzyme A thioesters, enabling 1-O-caffeoylglucose to serve as an activated acyl donor in transesterification reactions—a property absent in 2-O-, 3-O-, 4-O-, or 6-O-caffeoylglucose regioisomers [2][3]. Furthermore, 1-O-caffeoylglucose is the predominant caffeoyl glucose isomer found in most edible berries, meaning that substitution with a different regioisomer misrepresents natural abundance patterns relevant to dietary exposure and metabolomics studies [4]. These chemical and biological differences preclude generic interchange with chlorogenic acid (5-O-caffeoylquinic acid), caffeic acid, or other caffeoyl glucose positional isomers in analytical, biosynthetic, or pharmacological investigations.

1-O-Caffeoylglucose (CAS 14364-08-0): Quantitative Differentiation Evidence Against Closest Analogs


Natural Abundance in Edible Berries: 1-O-Caffeoylglucose as the Predominant Caffeoyl Glucose Isomer

In the first comprehensive quantitative profiling of caffeoyl glucose regioisomers across edible berries, 1-O-caffeoylglucose (specifically its α-anomer, 1-α-CG) was identified as the predominant isomer in the majority of samples. This includes strawberry, raspberry, blueberry, red currant, black currant, gooseberry, lingonberry, aronia, cranberry juice, sour cherry juice, goji berry juice, and pomegranate juice [1]. In contrast, other regioisomers showed restricted distribution: 2-O-caffeoylglucose anomers were detected only in gooseberry, raspberry, aronia, sour cherry, goji berry, and black currant; 3-O-caffeoylglucose was found exclusively in gooseberry (trace amounts) and elderberry (low amounts); 4-O- and 6-O-isomers were detected only sporadically [1]. The 1-β-CG anomer was absent from all investigated samples. This distribution pattern establishes 1-O-caffeoylglucose as the most representative and analytically significant isomer for food composition databases and dietary exposure assessments [2].

Metabolomics Dietary polyphenol profiling Natural product authentication

Unique Biosynthetic Role: 1-O-Caffeoylglucose as an Activated Acyl Donor Intermediate

1-O-β-Caffeoylglucose possesses a group transfer potential (ΔG°′ = −35.7 kJ mol⁻¹) comparable to coenzyme A thioesters, enabling it to function as an energy-rich, activated acyl donor in transesterification reactions [1]. This thermodynamic property underpins its established role as the physiological substrate for 1-O-β-caffeoylglucose:quinic acid acyltransferase, which produces chlorogenic acid (5-O-caffeoylquinic acid) without requiring ATP or CoA [2]. In contrast, all other caffeoylglucose regioisomers (2-O-, 3-O-, 4-O-, and 6-O-CG) are ether-linked O-glycosides or esters at non-anomeric positions that lack this activated acyl donor capacity and are not recognized by the chlorogenic acid biosynthetic acyltransferase [3]. The UGT84A1 glucosyltransferase specifically produces 1-O-caffeoylglucose (the glucose ester), further confirming the enzymatic selectivity for this positional isomer in planta [4].

Plant secondary metabolism Chlorogenic acid biosynthesis Acyltransferase substrate

DPPH Radical Scavenging Activity: Quantitative Comparison of 1-O-Caffeoylglucose with Chlorogenic Acid and Caffeic Acid

1-O-Caffeoylglucose demonstrates DPPH radical scavenging activity with IC₅₀ values of 37.7 ± 4.4 μM (isolated from Rosa soulieana fruits) [1] and 93.25 ± 0.12 μM (isolated from Ranunculus muricatus aerial parts) [2]. In comparison, the parent aglycone caffeic acid exhibits superior DPPH scavenging with IC₅₀ ≈ 8.4–9.6 μM, while chlorogenic acid (5-O-caffeoylquinic acid) shows intermediate activity with IC₅₀ ≈ 13.9 μM [3]. The glucosyl esterification at the C1 position thus reduces radical scavenging potency by approximately 4- to 11-fold relative to free caffeic acid, and by approximately 3- to 7-fold relative to chlorogenic acid. This attenuation is consistent with the esterification of the carboxylic acid group, which diminishes the hydrogen atom transfer capacity of the catechol moiety when compared to the free acid form [3][4].

Antioxidant assay Free radical scavenging Structure-activity relationship

Structural Identity Verification: LC-MSⁿ Differentiation of 1-O-Caffeoylglucose from All Nine Other Regioisomers

A validated hierarchical LC-MSⁿ scheme has been established that discriminates all 10 regio- and stereoisomers of caffeoylglucose based on characteristic fragmentation patterns and elution order on reversed-phase chromatography [1]. The 1-O-caffeoylglucose α-anomer generates a deprotonated caffeic acid base peak at m/z 179 upon MS² fragmentation, which upon further MS³ fragmentation yields the decarboxylated caffeic acid anion at m/z 135 as a single peak. The β-anomer generates an MS² base peak at m/z 203 and a high-intensity peak at m/z 161, reflecting hexose ring fission facilitated by the equatorial orientation of the anomeric OH group [1]. These signature fragmentation pathways are not produced by any of the other eight regioisomers, for which authentic synthetic standards (3-CG and 6-CG) and nonselective synthetic mixtures enabled complete regiochemical assignment [2]. This analytical specificity is critical because caffeoylglucoses undergo pH-dependent intermolecular acyl migration during food processing (e.g., yerba maté brewing), potentially generating multiple regioisomers from a single starting compound [3].

Analytical chemistry Isomer discrimination Quality control

Computational ADMET Profile: Predicted Intestinal Absorption and Oral Bioavailability of 1-O-Caffeoylglucose

In silico ADMET prediction using the admetSAR 2.0 platform indicates that 1-O-caffeoylglucose has a predicted human intestinal absorption (HIA) probability of 83.42% (classified as HIA-positive) and a Caco-2 permeability probability of 87.64% [1]. Its predicted human oral bioavailability is 61.43%, placing it in the moderate range. The compound is predicted not to be a substrate for P-glycoprotein (probability 89.60%) but is predicted to inhibit the hepatic uptake transporters OATP1B1 (94.25%) and OATP1B3 (97.35%), suggesting potential for transporter-mediated drug interactions [1]. These predictions are derived from machine learning models trained on pharmaceutical datasets and have not been experimentally validated for 1-O-caffeoylglucose specifically. In contrast, caffeic acid (the aglycone) is well-characterized experimentally for absorption in the small intestine, while chlorogenic acid absorption is known to be limited in the upper GI tract with extensive colonic microbial metabolism [2][3]. The glucose ester linkage in 1-O-caffeoylglucose may confer intermediate absorption characteristics between the highly absorbed caffeic acid and the poorly absorbed chlorogenic acid, though direct comparative experimental data are absent.

ADMET prediction Oral bioavailability Drug-likeness

1-O-Caffeoylglucose (CAS 14364-08-0): Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Plant Metabolomics Reference Standard for Berry Fruit Phenolic Profiling

Based on the evidence that 1-O-caffeoylglucose is the predominant caffeoyl glucose isomer across the majority of edible berry fruits—including strawberry, raspberry, blueberry, black currant, red currant, gooseberry, lingonberry, and aronia [1]—this compound is the essential authentic reference standard for any LC-MS-based targeted or untargeted metabolomics study of berry phenolic composition. Procurement of 1-O-caffeoylglucose as a certified analytical standard (purity ≥98% by HPLC, identity confirmed by NMR and LC-MSⁿ) enables accurate retention time alignment, MS² spectral library matching, and absolute quantification using the validated LC-MS method with LOD of 0.1 μg/mL [2]. Substitution with chlorogenic acid or another caffeoylglucose regioisomer would yield incorrect peak assignments and quantitative errors in dietary polyphenol exposure assessments.

Chlorogenic Acid Biosynthesis Research: Authentic Acyl Donor Substrate

For enzymology and metabolic engineering studies of chlorogenic acid biosynthesis, 1-O-caffeoylglucose is the only biochemically relevant acyl donor substrate [1][2]. The compound's group transfer potential (ΔG°′ = −35.7 kJ mol⁻¹) drives the transesterification reaction catalyzed by 1-O-β-caffeoylglucose:quinic acid acyltransferase, and neither caffeoyl-CoA nor other caffeoylglucose regioisomers can substitute in this specific enzymatic pathway [3]. Researchers investigating UGT84A1 and related glucosyltransferases require authentic 1-O-caffeoylglucose for in vitro enzyme assays, kinetic characterization (Kₘ, Vₘₐₓ, kcat), and product identification by LC-MSⁿ [4]. Procurement of the correct positional isomer is non-negotiable for this application, as use of 3-O- or 4-O-caffeoylglucose would yield negative or artifactual results.

Structure-Activity Relationship (SAR) Studies of Caffeoyl Esters as Antioxidants

The DPPH radical scavenging data demonstrate that 1-O-caffeoylglucose occupies a defined intermediate position in the antioxidant potency spectrum: it is less potent than caffeic acid (IC₅₀ ~8–10 μM) and chlorogenic acid (IC₅₀ ~14 μM), but more potent than p-coumaric acid (IC₅₀ ~101 μM) [1][2]. This positions 1-O-caffeoylglucose as a valuable comparator compound in SAR series investigating how glucose esterification at the C1 position of the caffeoyl pharmacophore modulates hydrogen atom transfer capacity relative to free acid, quinic acid ester, and O-glycosidic forms. Procurement of 1-O-caffeoylglucose alongside its closest comparators (caffeic acid, chlorogenic acid, caffeic acid 3-O-β-D-glucoside) enables internally controlled, head-to-head antioxidant evaluation within a single experimental design [3].

Food Processing Stability Studies: Acyl Migration Marker Compound

Given the documented susceptibility of caffeoylglucoses to pH-dependent intramolecular acyl migration during thermal food processing (e.g., yerba maté brewing, coffee roasting) [1], 1-O-caffeoylglucose serves as a defined starting material for stability studies investigating isomer interconversion kinetics. Its unique LC-MSⁿ fragmentation signature (MS² base peak at m/z 179 for the α-anomer; m/z 203 for the β-anomer) enables unambiguous tracking of the 1-O-isomer and its migration products over time under controlled pH, temperature, and solvent conditions [2]. This application is directly relevant to food industry R&D groups optimizing processing parameters to preserve native phenolic profiles, as well as to analytical laboratories developing stability-indicating methods for hydroxycinnamate esters in functional food and beverage matrices [3].

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